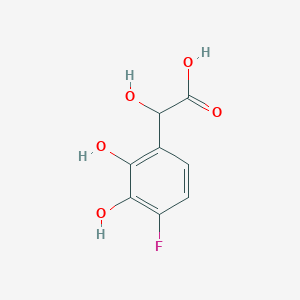

2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid

Vue d'ensemble

Description

2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid (FDOPA) is a chemical compound that has been widely used in scientific research. It is a derivative of L-DOPA, which is an amino acid that is involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FDOPA has been used in various fields of research, including medical imaging, cancer research, and neuroscience.

Mécanisme D'action

2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells via the same transporters that are responsible for the uptake of L-DOPA. Once inside the cell, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is converted to 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone, which can be further metabolized to produce dopamine. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone can also react with proteins and DNA, leading to the formation of adducts. The formation of these adducts can lead to cell damage and death.

Effets Biochimiques Et Physiologiques

2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been shown to have a number of biochemical and physiological effects. In the brain, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by dopaminergic neurons and converted to dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. In tumors, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells that have high rates of amino acid metabolism, which is a hallmark of many types of cancer. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in lab experiments is its specificity for dopaminergic neurons and amino acid metabolism in tumors. This allows researchers to study these processes in detail. However, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has a relatively short half-life, which can limit the amount of time that researchers have to study its effects. Additionally, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid can be difficult to synthesize, which can limit its availability for research purposes.

Orientations Futures

There are a number of future directions for research on 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid. One area of interest is the development of new imaging techniques that can be used to visualize the metabolism of dopamine and amino acids in vivo. Another area of interest is the development of new cancer treatments that target amino acid metabolism in tumors. Additionally, researchers are interested in studying the role of 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in the regulation of other neurotransmitters and in the treatment of other neurological disorders.

Applications De Recherche Scientifique

2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used in various scientific research applications. One of its main uses is in medical imaging, particularly in positron emission tomography (PET) imaging. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to visualize the metabolism of dopamine in the brain and to detect neuroendocrine tumors. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been used in cancer research to study the metabolism of tumors and to develop new cancer treatments. In neuroscience, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.

Propriétés

Numéro CAS |

152354-23-9 |

|---|---|

Nom du produit |

2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |

Formule moléculaire |

C8H7FO5 |

Poids moléculaire |

202.14 g/mol |

Nom IUPAC |

2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |

Clé InChI |

OKHIKQGPFJQQHG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |

SMILES canonique |

C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |

Synonymes |

Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)